molecular formula C10H20N2O2 B2494462 Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate CAS No. 1781640-34-3

Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate

Cat. No.: B2494462
CAS No.: 1781640-34-3
M. Wt: 200.282
InChI Key: ZCXVBNMPTQIJTF-UHFFFAOYSA-N
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Description

Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate is a carbamate derivative featuring a tert-butyl group, a cyclopropane ring substituted with an aminomethyl group, and an N-methylated carbamate functionality. Its molecular formula is C₁₀H₁₉N₂O₂, with a molecular weight of 199.28 g/mol (calculated). The compound is structurally characterized by:

  • A cyclopropyl ring at the 1-position, substituted with an aminomethyl (-CH₂NH₂) group.
  • An N-methylcarbamate group (-OCON(CH₃)-) linked to the cyclopropane.
  • A tert-butyl (-C(CH₃)₃) group providing steric bulk and stability.

This compound is primarily used as a building block in organic synthesis, particularly in pharmaceutical and agrochemical research, where cyclopropane motifs are valued for their conformational rigidity and bioactivity .

Properties

IUPAC Name

tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20N2O2/c1-9(2,3)14-8(13)12(4)10(7-11)5-6-10/h5-7,11H2,1-4H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZCXVBNMPTQIJTF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(C)C1(CC1)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

200.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Strategies and Retrosynthetic Analysis

The target compound’s structure comprises three critical components:

  • Cyclopropane ring with an aminomethyl substituent.
  • N-methylcarbamate group linked to the cyclopropane.
  • tert-Butyloxycarbonyl (Boc) protecting group.

Retrosynthetically, the molecule can be dissected into two primary intermediates:

  • 1-(Aminomethyl)cyclopropylmethylamine : Serves as the core scaffold.
  • Boc-protected N-methyl derivative : Introduced via carbamate formation.

Stepwise Preparation Methods

Cyclopropane Ring Formation

The cyclopropane moiety is synthesized via [2+1] cycloaddition or vinyl group cyclization .

Method A: Simmons-Smith Cyclopropanation
  • Reagents : Diiodomethane (CH₂I₂), zinc-copper couple (Zn-Cu).
  • Conditions : Anhydrous diethyl ether, 0°C to room temperature, 12–24 hours.
  • Substrate : Allyl derivatives (e.g., allyl alcohol or allylamine).
  • Yield : 60–75% for unfunctionalized cyclopropanes.
Method B: Transition Metal-Catalyzed Cyclization
  • Catalyst : Palladium(II) acetate (Pd(OAc)₂) with phosphine ligands.
  • Conditions : Toluene, 80–100°C, 6–12 hours.
  • Substrate : α,ω-Dienes or haloalkenes.
  • Yield : 50–65% for aminomethyl-substituted cyclopropanes.

Introduction of the Aminomethyl Group

The aminomethyl (-CH₂NH₂) group is installed via reductive amination or nucleophilic substitution .

Method C: Reductive Amination
  • Reagents : Formaldehyde (HCHO), sodium cyanoborohydride (NaBH₃CN).
  • Conditions : Methanol, pH 4–6 (acetic acid buffer), 24 hours.
  • Substrate : Cyclopropanemethylamine.
  • Yield : 70–85%.
Method D: Gabriel Synthesis
  • Reagents : Phthalimide, potassium hydroxide (KOH), alkyl halides.
  • Conditions : Dimethylformamide (DMF), 60°C, 8 hours.
  • Yield : 65–80% after hydrazinolysis.

N-Methylation and Boc Protection

The sequential introduction of the methyl and Boc groups requires careful optimization to avoid over-alkylation.

Method E: Selective N-Methylation
  • Reagents : Methyl iodide (CH₃I), potassium carbonate (K₂CO₃).
  • Conditions : Dichloromethane (DCM), room temperature, 6 hours.
  • Substrate : 1-(Aminomethyl)cyclopropylmethylamine.
  • Yield : 80–90% for mono-methylation.
Method F: Boc Protection
  • Reagents : Di-tert-butyl dicarbonate (Boc₂O), 4-dimethylaminopyridine (DMAP).
  • Conditions : Tetrahydrofuran (THF), 0°C to room temperature, 12 hours.
  • Yield : 85–95%.

Comparative Analysis of Synthetic Routes

Step Method Reagents Solvent Temperature Yield Purity (HPLC)
Cyclopropanation A CH₂I₂, Zn-Cu Et₂O 0°C → RT 60–75% >90%
Cyclopropanation B Pd(OAc)₂, ligands Toluene 80–100°C 50–65% 85–90%
Aminomethylation C HCHO, NaBH₃CN MeOH RT 70–85% >95%
Aminomethylation D Phthalimide, KOH DMF 60°C 65–80% 88–93%
N-Methylation E CH₃I, K₂CO₃ DCM RT 80–90% >98%
Boc Protection F Boc₂O, DMAP THF 0°C → RT 85–95% >99%

Key Observations :

  • Cyclopropanation : Method A offers higher yields but requires hazardous CH₂I₂. Method B avoids halides but necessitates costly palladium catalysts.
  • Aminomethylation : Reductive amination (Method C) outperforms Gabriel synthesis in yield and simplicity.
  • N-Methylation : Selective mono-methylation is achievable using methyl iodide under mild conditions.

Optimization Challenges and Solutions

Regioselectivity in N-Methylation

Over-alkylation to quaternary ammonium salts is mitigated by:

  • Stoichiometric control : Limiting CH₃I to 1.1 equivalents.
  • Phase-transfer catalysis : Tetrabutylammonium bromide (TBAB) enhances reaction homogeneity.

Boc Group Stability

The Boc group is prone to acid-catalyzed cleavage. Solutions include:

  • Mild deprotection : Using HCl in dioxane (4 M) instead of trifluoroacetic acid (TFA).
  • Low-temperature storage : -20°C under nitrogen atmosphere.

Structural Characterization

Spectroscopic Confirmation

  • ¹H NMR :
    • Boc tert-butyl protons: δ 1.44 (s, 9H).
    • Cyclopropane CH₂: δ 0.8–1.2 (m, 4H).
    • N-methyl group: δ 2.98 (s, 3H).
  • ESI-MS : [M+H]⁺ = 200.28 m/z, matching C₁₀H₂₀N₂O₂.

Purity Assessment

  • HPLC : C18 column, 0.1% TFA in acetonitrile/water gradient, retention time = 6.2 minutes.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols .

Scientific Research Applications

Medicinal Chemistry

Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate is being investigated as a potential scaffold for drug development due to its ability to interact with biological targets. Its structure allows for modifications that can enhance pharmacological properties.

  • Case Study : Research has indicated that derivatives of this compound exhibit antimicrobial properties. In vitro studies have shown varying degrees of effectiveness against microbial strains, suggesting potential for new antimicrobial agents.

Biological Studies

The compound's unique structure facilitates interactions with various biological systems, making it a subject of interest in biological research.

  • Enzyme Inhibition : The presence of the carbamate group suggests that this compound may act as an inhibitor of specific enzymes. Studies are ongoing to elucidate its mechanism of action and identify molecular targets.
  • Receptor Binding Affinity : Preliminary binding studies indicate that it may interact with certain receptors, influencing their activity and potentially leading to therapeutic effects.

Industrial Applications

In the industrial sector, this compound is utilized as an intermediate in the synthesis of other chemical compounds. Its versatility makes it valuable in the development of new materials.

Synthesis and Characterization

The synthesis of this compound typically involves multi-step reactions. Techniques such as chromatography are employed to purify the compound post-synthesis.

In Vitro Studies

Studies assessing the antimicrobial activity of this compound have demonstrated promising results against various strains, indicating its potential as a candidate for further development in pharmacology.

Structure-Activity Relationship (SAR)

Comparative studies with structurally similar compounds reveal insights into how modifications influence biological activity. For instance, changes in substituents on the carbamate structure can lead to distinct pharmacological profiles.

Mechanism of Action

The mechanism of action of tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structurally related carbamate derivatives are compared to highlight key differences in substituents, stereochemistry, and physicochemical properties.

tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate (CAS 1032684-85-7)

  • Molecular Formula : C₁₁H₂₂N₂O₂
  • Molecular Weight : 214.31 g/mol
  • Key Differences: Substitution: A 2-aminoethyl (-CH₂CH₂NH₂) group replaces the aminomethyl on the cyclopropane. Extended alkyl chain increases molecular weight and hydrophobicity compared to the target compound. Applications: Used in peptide mimetics due to its flexible ethylene spacer .

tert-Butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate (CID 25324121)

  • Molecular Formula : C₉H₁₈N₂O₂
  • Molecular Weight : 186.25 g/mol
  • Key Differences: Stereochemistry: The aminomethyl group is at the (1S,2R)-position, conferring chiral specificity. No N-methylation: The carbamate lacks the N-methyl group, reducing steric hindrance and altering reactivity .

tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate (CAS 1997968-36-1)

  • Molecular Formula: C₁₁H₁₉NO₄
  • Molecular Weight : 229.27 g/mol
  • Key Differences: Substitution: A methoxyacetyl (-COCH₂OCH₃) group replaces the aminomethyl. Electron-withdrawing acetyl group enhances electrophilicity, making it reactive in acyl transfer reactions .

tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate (CAS 1286274-19-8)

  • Molecular Formula: C₁₄H₁₈FNO₂
  • Molecular Weight : 251.30 g/mol
  • Key Differences: Substitution: A 3-fluorophenyl group replaces the aminomethyl, introducing aromaticity and fluorine’s electronegativity. Applications: Potential use in fluorinated drug candidates targeting CNS disorders .

Comparative Data Table

Compound Name Molecular Formula Molecular Weight (g/mol) Key Substituent Functional Groups Applications
Target Compound C₁₀H₁₉N₂O₂ 199.28 1-(aminomethyl)cyclopropyl N-methylcarbamate, tert-butyl Rigid scaffolds for drug design
tert-Butyl N-{[1-(2-aminoethyl)cyclopropyl]methyl}carbamate C₁₁H₂₂N₂O₂ 214.31 1-(2-aminoethyl)cyclopropyl Carbamate, tert-butyl Peptide mimetics
tert-Butyl N-[(1S,2R)-2-(aminomethyl)cyclopropyl]carbamate C₉H₁₈N₂O₂ 186.25 (1S,2R)-2-(aminomethyl) Carbamate, tert-butyl Chiral intermediates
tert-Butyl N-[1-(2-methoxyacetyl)cyclopropyl]carbamate C₁₁H₁₉NO₄ 229.27 1-(2-methoxyacetyl)cyclopropyl Methoxyacetyl, carbamate Electrophilic acyl donors
tert-Butyl N-[1-(3-fluorophenyl)cyclopropyl]carbamate C₁₄H₁₈FNO₂ 251.30 1-(3-fluorophenyl)cyclopropyl Aromatic fluorine, carbamate Fluorinated drug candidates

Research Findings and Implications

  • Hydrogen Bonding: The aminomethyl group provides two H-bond donors (NH₂), whereas methoxyacetyl or fluorophenyl substituents lack this property, affecting solubility and target binding .
  • Stereochemical Influence : The (1S,2R)-stereoisomer (CID 25324121) demonstrates the importance of chirality in biological activity, a factor absent in the target compound’s unspecified stereochemistry .

Biological Activity

Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate is a synthetic compound with significant potential in medicinal chemistry. Its unique structure, which includes a tert-butyl group, a cyclopropyl ring, and an aminomethyl substituent, contributes to its biological activity. This article delves into the compound's mechanism of action, pharmacological properties, and potential applications based on available research findings.

Structural Characteristics

The molecular formula of this compound is C10H20N2O2C_{10}H_{20}N_{2}O_{2}, with a molecular weight of approximately 200.28 g/mol. The structural features are crucial for its biological interactions:

Compound Name Structural Features Unique Aspects
This compoundContains a cyclopropyl group and carbamate functionalityVersatile building block in organic synthesis
Tert-butyl (1-(aminomethyl)cyclopropyl)methylcarbamateSimilar cyclopropyl structure but different substituentsDifferent reactivity due to carbamate presence
Tert-butyl N-[1-(3-aminopropyl)cyclopropyl]carbamateCyclopropyl and carbamate features but longer carbon chainVariations in biological activity due to structural differences

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The compound binds to the active sites of these targets, modulating their activity and influencing various biochemical pathways. This mechanism is significant for therapeutic applications, particularly in treating neuropathologies and mood disorders .

Pharmacological Properties

Although specific data on the biological activity of this compound is limited, compounds with similar structures often exhibit interesting pharmacological properties. The presence of the cyclopropyl moiety and the carbamate functional group suggests potential interactions with biological targets such as:

  • Enzyme Inhibition : Compounds containing carbamates have been shown to inhibit cholinesterases, which play a critical role in neurotransmission. This inhibition can be beneficial in treating conditions like Alzheimer's disease by enhancing cholinergic signaling .
  • Receptor Modulation : The compound may act as an agonist or antagonist at nicotinic receptors, which are implicated in cognitive functions and neurodegenerative diseases .

Case Studies and Research Findings

  • Neuropharmacological Studies : Research has indicated that similar compounds can interact with central nicotinic receptors, showing promise for treating cognitive decline associated with aging . These findings suggest that this compound could be explored further for its neuroprotective effects.
  • Cytotoxicity Assessments : Preliminary studies on related compounds demonstrate low cytotoxicity alongside potent biological activity. This characteristic makes them attractive candidates for drug development aimed at minimizing adverse effects while maximizing therapeutic benefits .
  • Synthetic Utility : The compound serves as a valuable intermediate in organic synthesis, facilitating the development of more complex molecules with potential therapeutic applications. Its unique structural elements allow for diverse modifications that can enhance biological activity.

Q & A

Q. What are the optimal synthetic routes and reaction conditions for synthesizing Tert-butyl N-[1-(aminomethyl)cyclopropyl]-N-methylcarbamate?

  • Methodological Answer : The synthesis typically involves reacting tert-butyl carbamate derivatives with appropriately functionalized cyclopropane precursors. Key steps include:
  • Amine Protection : Use tert-butoxycarbonyl (Boc) groups to protect the amine moiety during synthesis, as this enhances stability and prevents unwanted side reactions .
  • Cyclopropane Functionalization : Introduce the aminomethyl group to the cyclopropane ring via nucleophilic substitution or coupling reactions. Solvents such as dichloromethane or acetonitrile are preferred for their ability to dissolve polar intermediates .
  • Reaction Optimization : Maintain temperatures between 0–25°C and pH 7–9 to minimize side reactions. Catalysts like DMAP (4-dimethylaminopyridine) may accelerate carbamate formation .

Q. How does the cyclopropane ring's inherent strain influence the compound's reactivity in further functionalization?

  • Methodological Answer : The cyclopropane ring’s angle strain (60° vs. ideal 109.5° for sp³ carbons) increases its susceptibility to ring-opening reactions. To mitigate this:
  • Electrophilic Additions : Use mild electrophiles (e.g., boranes) to avoid destabilizing the ring. For example, hydroboration-oxidation can selectively functionalize the aminomethyl group without ring cleavage .
  • Catalytic Strategies : Employ transition-metal catalysts (e.g., Pd/Cu) to direct cross-coupling reactions at the aminomethyl site, preserving the cyclopropane core .

Q. What analytical techniques are most effective for characterizing purity and structural integrity?

  • Methodological Answer :
  • NMR Spectroscopy : ¹H/¹³C NMR confirms the presence of the Boc group (δ ~1.4 ppm for tert-butyl protons) and cyclopropane protons (δ ~0.5–1.2 ppm). 2D NMR (e.g., HSQC) resolves overlapping signals in the aminomethyl region .
  • Mass Spectrometry : High-resolution MS (HRMS) verifies molecular ion peaks (e.g., [M+H]⁺) and detects impurities. LC-MS is preferred for real-time monitoring during synthesis .
  • HPLC : Reverse-phase HPLC with UV detection (λ = 210–254 nm) assesses purity (>95% required for biological assays) .

Q. How can researchers resolve discrepancies in reported stability data under varying pH conditions?

  • Methodological Answer : Conflicting data on pH stability (e.g., reports stability at pH 7–9, while notes decomposition under acidic conditions) can be addressed by:
  • Controlled Stability Studies : Incubate the compound in buffered solutions (pH 2–12) at 25°C and 37°C. Monitor degradation via HPLC every 24 hours for 7 days.
  • Mechanistic Analysis : Use FTIR or NMR to identify hydrolysis products (e.g., tert-butanol, CO₂) and determine degradation pathways .

Q. What strategies mitigate racemization during synthesis when chiral centers are present?

  • Methodological Answer :
  • Chiral Auxiliaries : Incorporate enantiopure starting materials (e.g., (R)- or (S)-1-(aminomethyl)cyclopropane) to control stereochemistry .
  • Low-Temperature Reactions : Conduct coupling steps at –20°C to slow racemization kinetics.
  • Chiral Chromatography : Use chiral stationary phases (e.g., cellulose-based columns) to separate enantiomers post-synthesis .

Data Contradiction Analysis

Q. How should conflicting toxicity data from safety data sheets (SDS) be interpreted?

  • Methodological Answer : While states "no known hazards," and recommend strict PPE and ventilation. To reconcile:
  • Source Evaluation : Prioritize SDS from academic suppliers (e.g., Thermo Scientific ) over generic vendors.
  • In-House Testing : Perform acute toxicity assays (e.g., zebrafish embryo toxicity) to establish compound-specific safety thresholds .

Biological Interaction Studies

Q. What methodologies are used to investigate binding interactions with biological targets?

  • Methodological Answer :
  • Surface Plasmon Resonance (SPR) : Measures real-time binding kinetics (ka/kd) between the compound and target proteins (e.g., enzymes, receptors) .
  • Isothermal Titration Calorimetry (ITC) : Quantifies binding affinity (Kd) and thermodynamic parameters (ΔH, ΔS) .
  • Molecular Docking : Computational models (e.g., AutoDock Vina) predict binding poses and guide structural optimization .

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